Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-
Overview
Description
Benzoxazole, 2-[4-(2-[1,1’-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring structure. This particular compound is notable for its unique structural features, which include a biphenyl group and a tert-butyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane under reflux conditions . This method yields the desired benzoxazole compound with moderate to high efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is common to enhance reaction efficiency and yield. These methods are optimized for scalability and cost-effectiveness, ensuring that the production process is economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole derivatives undergo various chemical reactions, including:
Oxidation: Benzoxazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazoles to their corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazole derivatives with varying properties .
Scientific Research Applications
Benzoxazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as antimicrobial and antifungal agents.
Medicine: Investigated for their anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to their ability to inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes. In cancer research, benzoxazole derivatives are believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzoxazole derivatives can be compared with other heterocyclic compounds such as benzothiazoles and benzimidazoles. While all three classes share a similar fused ring structure, benzoxazoles are unique due to the presence of an oxygen atom in the oxazole ring. This structural difference imparts distinct chemical and biological properties to benzoxazoles, making them valuable in various research and industrial applications .
List of Similar Compounds
- Benzothiazole
- Benzimidazole
- Benzofuran
- Benzopyran
These compounds, while structurally related, exhibit different reactivity and biological activities, highlighting the uniqueness of benzoxazole derivatives in scientific research .
Properties
IUPAC Name |
5-tert-butyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO/c1-31(2,3)27-19-20-29-28(21-27)32-30(33-29)26-17-13-23(14-18-26)10-9-22-11-15-25(16-12-22)24-7-5-4-6-8-24/h4-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQPAIKUHNUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066015 | |
Record name | Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-18-3 | |
Record name | 2-[4-(2-[1,1′-Biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16143-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-(4-(2-(1,1'-biphenyl)-4-ylethenyl)phenyl)-5-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]-5-tert-butylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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